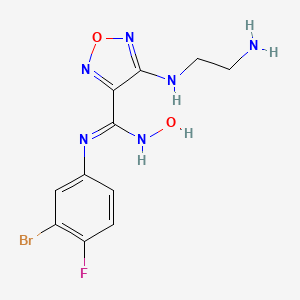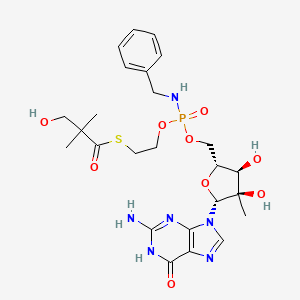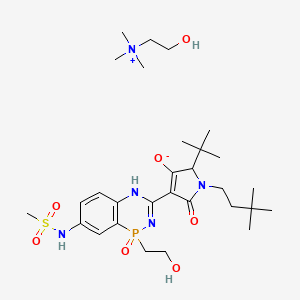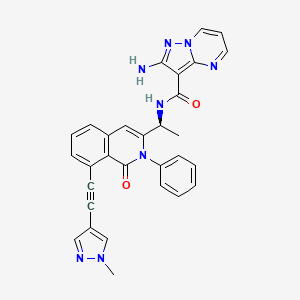
Eganelisib
描述
Eganelisib, also known as IPI-549, is an experimental drug being investigated as a possible treatment for cancer . It is a highly selective phosphoinositide 3-kinase inhibitor, which works by inhibiting the enzyme PIK3CG . This disrupts the PI3K/AKT/mTOR signaling pathway, which plays important roles in the development of cancer .
Molecular Structure Analysis
The molecular structure of Eganelisib is complex, with a formula of C30H24N8O2 . It includes a variety of functional groups and rings, which contribute to its ability to inhibit the PIK3CG enzyme and disrupt the PI3K/AKT/mTOR signaling pathway .
Chemical Reactions Analysis
Eganelisib, as a highly selective phosphoinositide 3-kinase inhibitor, works by inhibiting the enzyme PIK3CG . This disrupts the PI3K/AKT/mTOR signaling pathway, which plays important roles in the development of cancer . The exact chemical reactions involved in this process are complex and involve multiple steps.
Physical And Chemical Properties Analysis
While specific physical and chemical properties of Eganelisib were not found, it’s known that the drug has a molar mass of 528.576 g·mol−1 . More detailed properties like solubility, stability, and reactivity would typically be determined during the drug development process.
科学研究应用
1. Cancer Stem Cells Research
- Summary of Application: Eganelisib has been used in studies to suppress the characteristics of CSCs, which are capable of continuous proliferation, self-renewal, and are proposed to play significant roles in oncogenesis, tumor growth, metastasis, and cancer recurrence .
- Methods of Application: The study used a model of CSCs that was originally developed from mouse induced pluripotent stem cells (miPSCs). The researchers observed the effects of Eganelisib and EGFR inhibitor Gefitinib on the models of CSCs derived from miPSCs (miPS-CSC) in vitro and in vivo .
- Results: Targeting the pathways inhibited by Eganelisib and Gefitinib exhibited significant inhibition of cell proliferation, self-renewal, migration, and invasion abilities in vitro. Both Eganelisib and Gefitinib showed antitumor effects in vivo, with Eganelisib displaying more significant therapeutic efficacy and fewer side effects than Gefitinib on all miPS-CSC models .
2. Leukemia Therapy
- Summary of Application: Researchers have discovered that the cells of a subset of myeloid and lymphoid leukemias depend on a molecular complex called PI3Kgamma for their survival. Eganelisib, which inhibits this complex, may prove effective in treating such cases alone or in combination with cytarabine, a chemotherapy often used to treat acute myeloid leukemia (AML) .
- Methods of Application: The researchers used genome-wide CRISPR interference to identify genes that AML cells rely on to grow. They treated animal models bearing patient-derived leukemias with Eganelisib and found that the leukemia xenografts predicted to be highly dependent on PI3Kgamma shrank significantly .
- Results: The animals treated with Eganelisib survived longer. When Eganelisib was used in combination with cytarabine, the survival rate was even higher, suggesting that the two medicines work synergistically .
3. Enhancer of Cancer Immunotherapy
- Summary of Application: Eganelisib (IPI-549) is a first-in-class, orally administered, highly selective PI3Kγ inhibitor with antitumor activity alone and in combination with programmed cell death protein 1/ligand 1 (PD-1/PD-L1) inhibitors in preclinical studies . It has been tested in trials as an enhancer of cancer immunotherapy .
- Methods of Application: The study involved the administration of Eganelisib alone and in combination with PD-1/PD-L1 inhibitors. The effects of these treatments were observed in preclinical studies .
- Results: The results of the study suggested that Eganelisib has potential antitumor activity and can enhance the effectiveness of cancer immunotherapy .
4. Treatment of Advanced Solid Tumors
- Summary of Application: Eganelisib (IPI-549) is a first-in-class, orally administered, highly selective PI3Kγ inhibitor with antitumor activity. It has been tested in trials for the treatment of advanced solid tumors .
- Methods of Application: The study involved the administration of Eganelisib alone and in combination with programmed cell death protein 1/ligand 1 (PD-1/PD-L1) inhibitors. The effects of these treatments were observed in preclinical studies .
- Results: The results of the study suggested that Eganelisib has potential antitumor activity and can enhance the effectiveness of cancer immunotherapy .
安全和危害
Eganelisib has been evaluated for safety and tolerability in clinical trials . The most common treatment-related grade ≥3 toxicities with monotherapy were increased alanine aminotransferase (ALT; 18%), aspartate aminotransferase (AST; 18%), and alkaline phosphatase (5%) . No dose-limiting toxicities occurred in the first 28 days .
未来方向
Eganelisib is currently being developed by Infinity Pharmaceuticals . As of 2021, the company planned to initiate a frontline metastatic triple-negative breast cancer (mTNBC) randomized, double-blind, pivotal trial by the end of 2022 . They also planned to initiate a platform study to evaluate the clinical benefit of Eganelisib across various solid tumor indications .
属性
IUPAC Name |
2-amino-N-[(1S)-1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N8O2/c1-19(34-29(39)26-27(31)35-37-15-7-14-32-28(26)37)24-16-22-9-6-8-21(13-12-20-17-33-36(2)18-20)25(22)30(40)38(24)23-10-4-3-5-11-23/h3-11,14-19H,1-2H3,(H2,31,35)(H,34,39)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMALORDVCFWKV-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C(=CC=C2)C#CC3=CN(N=C3)C)C(=O)N1C4=CC=CC=C4)NC(=O)C5=C6N=CC=CN6N=C5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C(=CC=C2)C#CC3=CN(N=C3)C)C(=O)N1C4=CC=CC=C4)NC(=O)C5=C6N=CC=CN6N=C5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336580 | |
| Record name | Eganelisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Eganelisib | |
CAS RN |
1693758-51-8 | |
| Record name | Eganelisib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1693758518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IPI-549 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16296 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eganelisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-amino-N-(1-(8-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1-oxo-2-phenyl-1,2-dihydroisoquinolin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EGANELISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FOF5155FMZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



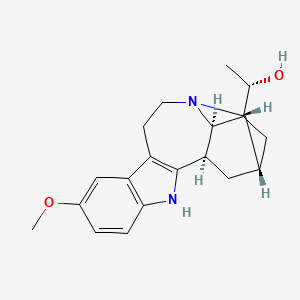

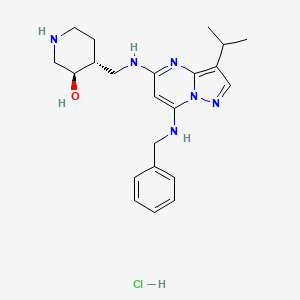
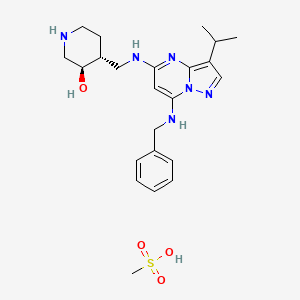
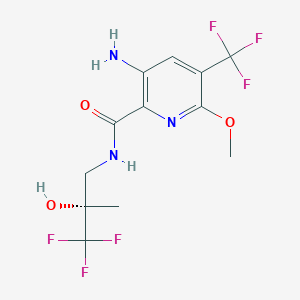
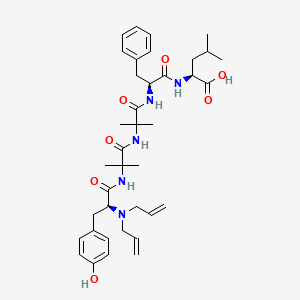
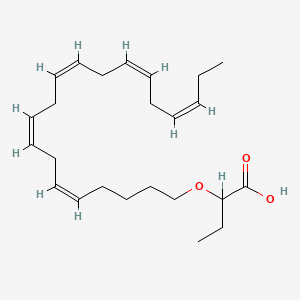
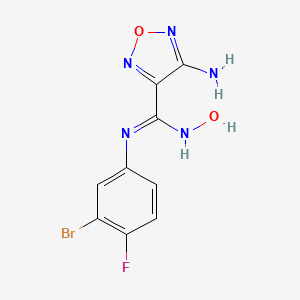
![1-[2-[bis(2-methylpropyl)amino]-5-[2-(2H-tetrazol-5-yl)phenyl]phenyl]-3-(4-methylphenyl)urea](/img/structure/B608059.png)
